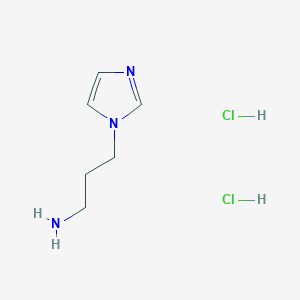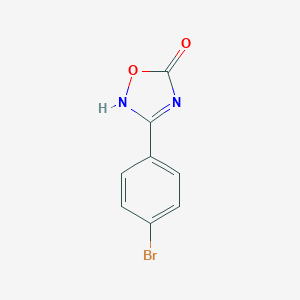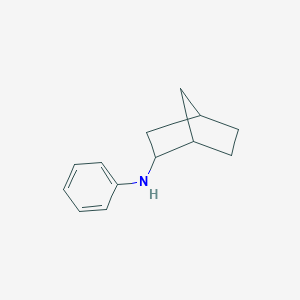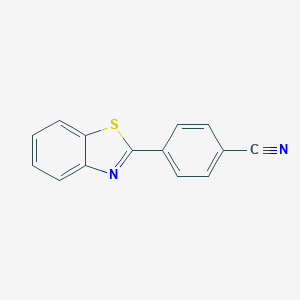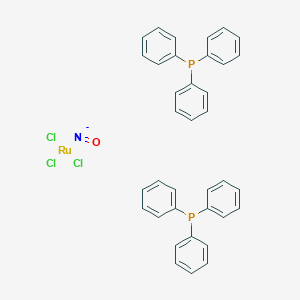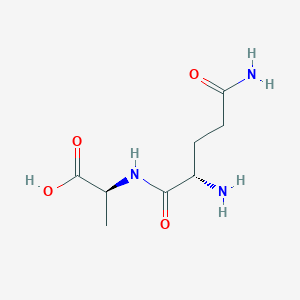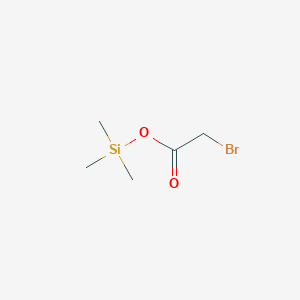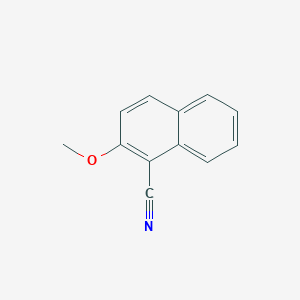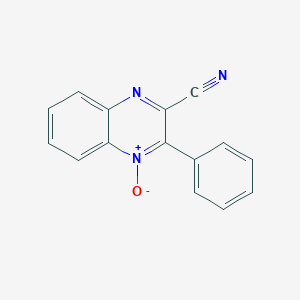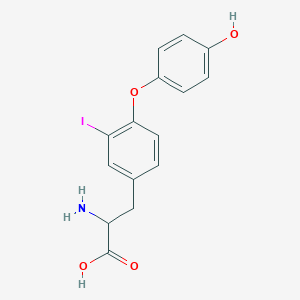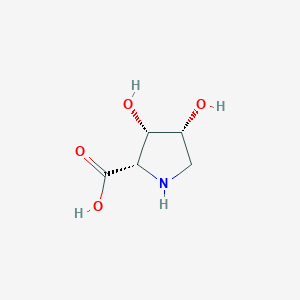
(2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid, also known as DHPA, is a naturally occurring compound found in various organisms, including bacteria, fungi, and plants. DHPA has been of great interest to researchers due to its unique chemical structure and potential applications in the fields of medicine and biotechnology.
作用机制
The mechanism of action of (2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid is not fully understood. However, it is believed that (2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid exerts its effects through various signaling pathways in the body. (2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid has been found to interact with various enzymes and receptors, leading to changes in cellular signaling and gene expression.
生化和生理效应
(2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid has been found to have various biochemical and physiological effects on the body. For example, (2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. (2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid has also been found to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
One of the main advantages of using (2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid in lab experiments is its unique chemical structure, which allows for the development of new drugs and therapies. However, there are also some limitations to using (2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid in lab experiments. For example, (2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid is not readily available in large quantities, which can make it difficult to conduct large-scale studies.
未来方向
There are many potential future directions for research on (2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid. One area of interest is the development of new drugs and therapies based on (2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid. Researchers are also interested in investigating the potential applications of (2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid in biotechnology, such as the development of new biomaterials and biosensors. Additionally, there is a need for further research on the mechanism of action of (2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid and its effects on various signaling pathways in the body.
合成方法
(2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create (2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid from precursor molecules. Enzymatic synthesis, on the other hand, utilizes enzymes to catalyze the formation of (2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid from other compounds.
科学研究应用
(2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid has been extensively studied for its potential applications in medicine and biotechnology. One of the most promising applications of (2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid is in the development of new drugs. (2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
属性
CAS 编号 |
17663-44-4 |
|---|---|
产品名称 |
(2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid |
分子式 |
C5H9NO4 |
分子量 |
147.13 g/mol |
IUPAC 名称 |
(2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO4/c7-2-1-6-3(4(2)8)5(9)10/h2-4,6-8H,1H2,(H,9,10)/t2-,3+,4-/m1/s1 |
InChI 键 |
HWNGLKPRXKKTPK-FLRLBIABSA-N |
手性 SMILES |
C1[C@H]([C@H]([C@H](N1)C(=O)O)O)O |
SMILES |
C1C(C(C(N1)C(=O)O)O)O |
规范 SMILES |
C1C(C(C(N1)C(=O)O)O)O |
同义词 |
D-Proline, 3,4-dihydroxy-, (3R,4S)-rel- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




